9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid
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Overview
Description
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid is a derivative of xanthene, a class of oxygenated three-membered heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound has garnered interest due to its diverse range of biological and pharmacological activities .
Preparation Methods
The synthesis of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under specific reaction conditions . Another approach involves the reaction of a salicylaldehyde with 1,2-dihaloarenes . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, yielding reduced forms.
Scientific Research Applications
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid involves its interaction with transthyretin, a tetrameric protein that transports thyroxine and retinol-binding protein. The compound stabilizes the transthyretin tetramer, preventing its misfolding and subsequent amyloid aggregation .
Comparison with Similar Compounds
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid can be compared with other xanthone derivatives, such as:
Xanthene-9-carboxylic acid: Similar in structure but lacks the chlorine and nitrogen atoms, resulting in different biological activities.
Anthraquinone derivatives: While structurally different, these compounds also exhibit inhibitory activities against amyloid aggregation.
The uniqueness of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
53944-63-1 |
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Molecular Formula |
C13H6ClNO4 |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
9-chloro-5-oxochromeno[2,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H6ClNO4/c14-9-5-6(13(17)18)4-8-10(16)7-2-1-3-15-12(7)19-11(8)9/h1-5H,(H,17,18) |
InChI Key |
VZOAAJMYGKJVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
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